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Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and

spectroscopic characteristics of 1-(1H-indazol-7-yl)ethanone (CAS No: 1159511-22-4). As a

member of the indazole class of heterocyclic compounds, this molecule serves as a valuable

building block in medicinal chemistry and materials science. The indazole core is a key

pharmacophore found in numerous therapeutic agents, making its derivatives, such as the title

compound, of significant interest to researchers in drug discovery and development.[1][2] This

document synthesizes available data to present a detailed profile, including nomenclature,

physicochemical properties, potential synthetic strategies, reactivity, and a thorough analysis of

its expected spectroscopic signature. Standardized protocols for characterization and safety

information are also provided to support researchers in their laboratory work.

Introduction and Strategic Importance
Indazole and its derivatives are recognized as "privileged structures" in medicinal chemistry,

forming the core of various FDA-approved drugs like the anti-cancer agent Axitinib and the

antiemetic Granisetron.[2] Their biological versatility stems from their ability to act as

bioisosteres of indoles, engaging in crucial hydrogen bonding and π-stacking interactions with
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biological targets.[3] 1-(1H-indazol-7-yl)ethanone, featuring an acetyl group on the indazole

scaffold, is a particularly useful synthetic intermediate. The ketone functionality provides a

reactive handle for a wide array of chemical transformations, allowing for the construction of

more complex molecular architectures and the exploration of structure-activity relationships

(SAR) in drug design programs.[3] This guide aims to equip researchers with the foundational

knowledge required to effectively utilize this compound in their synthetic and therapeutic

endeavors.

Molecular Structure and Identification
A clear understanding of the molecule's structure and nomenclature is fundamental for any

research application.

Chemical Identity
IUPAC Name: 1-(1H-indazol-7-yl)ethanone[4]

CAS Number: 1159511-22-4[4]

Molecular Formula: C₉H₈N₂O[4]

Molecular Weight: 160.18 g/mol [4][5]

InChI Key: BTLVDERQIQFTRL-UHFFFAOYSA-N[4]

Synonyms: 7-Acetyl-1H-indazole

Structural Representation
The structure consists of a bicyclic indazole ring system with an acetyl group substituted at the

7-position of the benzene ring portion.

Caption: 2D structure of 1-(1H-indazol-7-yl)ethanone.

Physicochemical Properties
The physical properties of a compound are critical for determining appropriate handling,

storage, and experimental conditions.
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Property Value Source

Physical State Solid [4]

Purity Typically ≥95% [4]

Molecular Weight 160.18 g/mol [4]

Boiling Point
348.8 °C at 760 mmHg

(Predicted)
[6]

Solubility

Moderately soluble in organic

solvents like DMSO, DMF, and

alcohols.

Inferred

Storage Temperature Room temperature [6]

Expert Insight: The presence of the N-H group and the carbonyl oxygen allows 1-(1H-indazol-
7-yl)ethanone to act as both a hydrogen bond donor and acceptor. This characteristic,

combined with the aromatic system, suggests moderate solubility in polar aprotic solvents and

alcohols, which is advantageous for its use in various reaction media.

Synthesis and Reactivity
While specific literature on the synthesis of the 7-yl isomer is sparse, general methods for

preparing substituted indazoles can be adapted. A common and effective strategy involves the

cyclization of appropriately substituted aryl hydrazones.

Representative Synthetic Pathway
A plausible synthesis route starts from a 2-halo-substituted benzaldehyde or ketone, which is

converted to its hydrazone, followed by an intramolecular cyclization.
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Caption: Generalized workflow for the synthesis of indazole derivatives.

Reactivity Profile
N-Alkylation/Arylation: The acidic proton on the indazole nitrogen can be readily removed by

a base, allowing for alkylation, arylation, or acylation at the N-1 position.

Carbonyl Chemistry: The ketone group is susceptible to nucleophilic attack, enabling

reactions such as reduction to an alcohol, reductive amination, or conversion to an oxime.

Electrophilic Aromatic Substitution: The benzene ring of the indazole system can undergo

electrophilic substitution, although the regioselectivity will be directed by the existing

substituents.

Spectroscopic Analysis
Direct experimental spectroscopic data for 1-(1H-indazol-7-yl)ethanone is not widely

published. Therefore, this section provides an expected spectroscopic profile based on data

from closely related isomers and foundational principles of spectroscopy.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, the indazole N-H proton, and the acetyl methyl protons. The aromatic protons on the

indazole ring should appear as a complex multiplet or distinct doublets and triplets in the

range of δ 7.0-8.5 ppm. The acetyl methyl protons will be a sharp singlet around δ 2.5-2.7

ppm. The N-H proton will likely appear as a broad singlet at a downfield chemical shift (>10

ppm), and its presence can be confirmed by D₂O exchange.

¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl

carbon around δ 195-200 ppm. The aromatic carbons will resonate in the δ 110-145 ppm

region. The methyl carbon of the acetyl group is expected around δ 25-30 ppm.

Compound Solvent
¹H NMR Chemical

Shifts (δ, ppm)
Source

1H-Indazole (Parent

Compound)
CDCl₃

8.10 (s, 1H), 7.77 (d,

1H), 7.51 (d, 1H), 7.40

(m, 1H), 7.18 (m, 1H)

[8]

1-(1H-Indazol-6-

yl)ethanone (Isomer)
-

Data not explicitly

detailed in search

results, but

commercial availability

suggests

characterization data

exists.

[6]

1-(1H-Indazol-5-

yl)ethanone (Isomer)
-

Data not explicitly

detailed in search

results, but

commercial availability

suggests

characterization data

exists.

Expected for 1-(1H-

Indazol-7-yl)ethanone
CDCl₃

~10-13 (br s, 1H, NH),

~7.2-8.2 (m, 3H, Ar-

H), ~2.6 (s, 3H,

COCH₃)

Predicted
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.

Functional Group
Expected Absorption Band
(cm⁻¹)

Rationale

N-H Stretch 3100 - 3300 (broad)
Characteristic of the N-H bond

in the indazole ring.

Aromatic C-H Stretch 3000 - 3100
Indicates the presence of the

aromatic system.

Carbonyl (C=O) Stretch 1670 - 1690
Strong, sharp absorption

typical for an aryl ketone.

C=C and C=N Stretches 1450 - 1620

Multiple bands corresponding

to the stretching vibrations

within the indazole ring.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern. For 1-(1H-
indazol-7-yl)ethanone (C₉H₈N₂O), the expected molecular ion peak (M⁺) would be at an m/z

of 160.18. A common fragmentation pattern for acetylated aromatics is the loss of the acetyl

group (CH₃CO•, 43 Da), which would result in a significant fragment ion at m/z 117.

Experimental Workflow for Spectroscopic Analysis
The following workflow is a standardized approach for the complete spectroscopic

characterization of a synthesized compound like 1-(1H-indazol-7-yl)ethanone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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